S 38093

説明

特性

IUPAC Name |

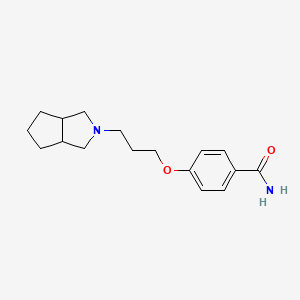

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNMYWNBLVJWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862896-30-8 | |

| Record name | S-38093 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

S 38093: A Technical Whitepaper on its Mechanism of Action and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 38093 is a novel, brain-penetrant small molecule characterized as a potent antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2][3][4] Primarily expressed in the central nervous system, the H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine.[1] This primary mechanism subsequently enhances the release of other neurotransmitters, including acetylcholine (B1216132), in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[2] Preclinical studies have demonstrated the pro-cognitive, wakefulness-promoting, and neurogenic properties of this compound, positioning it as a promising therapeutic candidate for cognitive disorders and age-related cognitive decline.[1][2][4] Additionally, it has shown significant potential in models of neuropathic pain.[3] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and the methodologies of key preclinical experiments.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

The primary mechanism of action of this compound is its function as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist.[1] As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation. This action blocks the receptor's basal activity, thereby disinhibiting histaminergic neurons. The consequence is an increased synthesis and release of histamine into the synaptic cleft.[1]

This surge in histamine levels subsequently influences other neurotransmitter systems through H3 heteroreceptors located on non-histaminergic neurons. Notably, this compound has been shown to facilitate cholinergic transmission in the prefrontal cortex and hippocampus.[2] This dual action—enhancing both histaminergic and cholinergic neurotransmission—is believed to be the foundation of its pro-cognitive effects.

Furthermore, this compound also acts as a competitive antagonist, blocking the effects of H3 receptor agonists. For instance, it effectively suppresses the decrease in cyclic AMP (cAMP) that is typically induced by an H3 agonist.[1] A potential secondary mechanism for its antinociceptive effects may involve the desensitization of α2-adrenoreceptors in the locus coeruleus.[3]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Species | Value (µM) | Assay Type |

| Ki (Binding Affinity) | Human | 1.2 | Radioligand Binding Assay |

| Mouse | 1.44 | Radioligand Binding Assay | |

| Rat | 8.8 | Radioligand Binding Assay | |

| KB (Antagonist Activity) | Human | 0.11 | cAMP Functional Assay |

| Mouse | 0.65 | Antagonist Assay | |

| EC50 (Inverse Agonist) | Human | 1.7 | Inverse Agonist Assay |

| Rat | 9.0 | Inverse Agonist Assay | |

| Data sourced from Sors et al., 2017.[1] |

Table 2: Pharmacokinetic Profile

| Parameter | Species | Value | Route |

| Tmax (Time to Max Concentration) | Mouse | 0.25 - 0.5 h | p.o. |

| Rat | 0.25 - 0.5 h | p.o. | |

| Monkey | 2 h | p.o. | |

| t1/2 (Half-life) | Mouse, Rat, Monkey | 1.5 - 7.4 h | p.o. |

| Bioavailability | Mouse, Rat, Monkey | 20% - 60% | p.o. |

| Data sourced from Sors et al., 2017.[1] |

Table 3: In Vivo Efficacy in Animal Models

| Model | Species | Dose | Effect |

| Neurochemistry | Mouse | from 3 mg/kg p.o. | Increased cerebral N-tele-Methylhistamine |

| Rat | 10 mg/kg i.p. | Increased histamine & acetylcholine in PFC | |

| Cognition | Rat | 0.1 mg/kg p.o. | Improved spatial working memory |

| Rat | 0.3 & 1 mg/kg p.o. | Enhanced object recognition memory | |

| Rat | 0.3 & 1 mg/kg i.p. | Promoted social recognition memory | |

| Arousal | Rat | 3 & 10 mg/kg i.p. | Reduced slow-wave sleep delta power |

| Neuropathic Pain | Rat | various | Antihyperalgesic & antiallodynic effects |

| Neurogenesis | Mouse | 0.3 & 3 mg/kg/day p.o. | Stimulated hippocampal neurogenesis |

| Data sourced from Sors et al., 2017; Lounasmaa et al., 2017; Chaumette et al., 2018; Guilloux et al., 2017.[1][2][3][4] |

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for the H3 receptor.

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human, rat, or mouse H3 receptor (e.g., CHO or HEK293 cells). The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

-

Assay Procedure: The assay is conducted in a 96-well plate format. A fixed concentration of a specific H3 receptor radioligand (e.g., [3H]-Nα-methylhistamine) is incubated with the prepared membranes in the presence of increasing concentrations of this compound.

-

Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays measure the ability of this compound to function as an antagonist or inverse agonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Cells stably expressing the H3 receptor are cultured to near confluency.

-

Inverse Agonist Assay: To measure inverse agonism, cells are incubated with various concentrations of this compound. Since the H3 receptor's constitutive activity suppresses adenylyl cyclase, an inverse agonist will block this suppression, leading to an increase in basal cAMP levels.

-

Antagonist Assay: To measure antagonist activity, cells are co-incubated with an H3 receptor agonist (e.g., R-α-methylhistamine) and varying concentrations of this compound. The ability of this compound to block the agonist-induced decrease in cAMP is measured. Forskolin is often used to stimulate adenylyl cyclase to create a larger signal window for inhibition.

-

cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.

-

Data Analysis: Dose-response curves are generated to calculate EC50 (for inverse agonism) or KB (for antagonism) values.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

-

Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region like the prefrontal cortex or hippocampus. The animal is allowed to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: As the aCSF flows through the semipermeable membrane at the tip of the probe, neurotransmitters from the extracellular fluid diffuse into the dialysate according to their concentration gradient. Samples of the dialysate are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration and Analysis: After collecting baseline samples, this compound is administered (e.g., via intraperitoneal injection), and sample collection continues. The concentration of neurotransmitters (e.g., histamine, acetylcholine) in the dialysate samples is quantified using highly sensitive analytical techniques like HPLC coupled with electrochemical detection (HPLC-ECD).

Novel Object Recognition (NOR) Test

The NOR test assesses certain forms of learning and memory in rodents, based on their natural tendency to explore novel objects.

-

Habituation: The animal is first allowed to explore an empty testing arena for a set period to acclimate to the environment.

-

Familiarization/Training Trial (T1): The animal is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a defined time (e.g., 10 minutes).

-

Retention Interval: The animal is returned to its home cage for a specific delay period. This interval can be varied to test short-term versus long-term memory.

-

Test Trial (T2): The animal is returned to the arena, where one of the original objects has been replaced with a new, novel object. The time spent exploring each object (the familiar one and the novel one) is recorded.

-

Data Analysis: A discrimination index is calculated, representing the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates that the animal remembers the familiar object and preferentially explores the novel one.

Adult Hippocampal Neurogenesis (AHN) Assay

This protocol is used to assess the effect of this compound on the proliferation, survival, and maturation of new neurons in the hippocampus.

-

BrdU Administration: To label dividing cells, mice receive intraperitoneal injections of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog that incorporates into the DNA of cells during the S-phase of the cell cycle. The timing and frequency of injections depend on whether cell proliferation or survival is being studied.

-

Chronic Treatment: Mice are treated daily with this compound (e.g., via oral gavage) or vehicle for an extended period (e.g., 28 days).[4]

-

Tissue Processing: At the end of the treatment period, the animals are euthanized, and their brains are perfused and fixed. The brains are then sectioned using a cryostat or vibratome.

-

Immunohistochemistry: The brain sections are stained using antibodies against BrdU to identify the newly born cells. Co-staining with markers for mature neurons (e.g., NeuN) or immature neurons (e.g., DCX) is performed to determine the fate and maturation stage of the BrdU-positive cells.

-

Quantification: The number of BrdU-positive, DCX-positive, and NeuN-positive cells in the dentate gyrus of the hippocampus is counted using microscopy and stereological methods to assess changes in neurogenesis.

Conclusion

This compound is a novel histamine H3 receptor inverse agonist with a well-characterized preclinical profile. Its primary mechanism of action, the enhancement of histaminergic and cholinergic neurotransmission, underpins its demonstrated efficacy in various animal models of cognition and arousal. The compound exhibits favorable pharmacokinetic properties, including rapid absorption and high brain penetration. Furthermore, chronic administration of this compound has been shown to promote adult hippocampal neurogenesis, suggesting a potential for disease-modifying effects in conditions associated with cognitive decline. Its additional efficacy in neuropathic pain models highlights a broader therapeutic potential. The comprehensive data presented in this whitepaper support the continued investigation of this compound as a promising therapeutic agent for neuropsychiatric and neurological disorders.

References

- 1. This compound, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacological profile of this compound, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic characterization of this compound, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

S 38093: A Technical Overview of a Histamine H3 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of S 38093, a novel compound identified as a potent inverse agonist of the histamine (B1213489) H3 receptor (H3R). The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters. Its constitutive activity makes it a compelling target for inverse agonists to treat a variety of neurological and psychiatric disorders. This compound has demonstrated significant potential in preclinical studies, exhibiting pro-cognitive and wake-promoting effects. This document details the pharmacological properties, mechanistic action, and experimental characterization of this compound.

Core Pharmacological Data

The following tables summarize the quantitative data for this compound, providing a comparative view of its binding affinity, antagonist activity, and inverse agonist potency across different species.

Table 1: Binding Affinity (Ki) of this compound at Histamine H3 Receptors [1][2]

| Species | Ki (μM) |

| Human | 1.2 |

| Rat | 8.8 |

| Mouse | 1.44 |

Lower Ki values indicate higher binding affinity.

Table 2: Antagonist Activity (KB) of this compound [1][2]

| Species/Assay | KB (μM) |

| Human (cAMP decrease suppression) | 0.11 |

| Mouse (antagonism in cellular models) | 0.65 |

KB represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 3: Inverse Agonist Potency (EC50) of this compound [1]

| Species | EC50 (μM) |

| Human | 1.7 |

| Rat | 9.0 |

EC50 is the concentration of the drug that gives half-maximal response. In this context, it refers to the potency of this compound in reducing the basal activity of the H3 receptor.

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein family.[3] Agonist binding to the H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The H3R also exhibits constitutive activity, meaning it can signal in the absence of an agonist.[5][6] Inverse agonists, such as this compound, bind to these constitutively active receptors and stabilize them in an inactive conformation, thereby reducing the basal signaling activity.[7][8][9]

Caption: Inverse agonism at a constitutively active receptor.

Experimental Protocols and Methodologies

Detailed experimental protocols for this compound are proprietary to the discovering entity. However, based on the published data, the following are generalized methodologies for the key experiments conducted.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for human, rat, and mouse H3 receptors.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the H3 receptor of interest are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

dot

Caption: Generalized workflow for a radioligand binding assay.

Functional cAMP Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in H3 receptor signaling.

-

Objective: To determine the antagonist (KB) and inverse agonist (EC50) activity of this compound.

-

General Protocol:

-

Cell Culture: Cells expressing the H3 receptor are cultured.

-

Compound Treatment:

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with an H3R agonist (e.g., R-α-methylhistamine).

-

Inverse Agonist Mode: Cells are incubated with varying concentrations of this compound alone.

-

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

Antagonist KB: Schild analysis is used to determine the KB value from the rightward shift of the agonist dose-response curve.

-

Inverse Agonist EC50: The concentration of this compound that produces 50% of the maximal reduction in basal cAMP levels is calculated.

-

-

dot

Caption: Generalized workflow for a functional cAMP assay.

In Vivo Studies

This compound has been evaluated in various in vivo models to assess its effects on brain histamine levels and cognitive function.

-

Neurochemical Analysis: In mice, oral administration of this compound (from 3 mg/kg) significantly increased the cerebral levels of N-tele-methylhistamine, a major metabolite of histamine, indicating enhanced histamine release. [1]* Behavioral Models:

-

This compound antagonized R-α-methylhistamine-induced dipsogenia (excessive thirst) in mice, demonstrating its in vivo target engagement. [1] * The compound has shown cognition-enhancing properties in various rodent models of memory and learning. [10][11] * In aged mice, chronic treatment with this compound promoted hippocampal neurogenesis and improved performance in a context discrimination task. [12] * Studies in rat models of neuropathic pain have shown that this compound exhibits significant antihyperalgesic and antiallodynic effects. [13]

-

Conclusion

This compound is a novel histamine H3 receptor inverse agonist with a well-characterized pharmacological profile. Its ability to bind with moderate to high affinity to H3 receptors across different species and effectively function as both an antagonist and an inverse agonist underscores its potential as a therapeutic agent. The in vivo data further support its capacity to modulate the histaminergic system and produce beneficial effects in models of cognitive impairment and neuropathic pain. This technical guide provides a comprehensive summary of the currently available data on this compound, offering a valuable resource for researchers and drug development professionals in the field of neuroscience and pharmacology. Further investigation into the clinical applications of this compound is warranted.

References

- 1. Mechanistic characterization of this compound, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Histamine Receptor | CAS 862896-30-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Inverse agonist - Wikipedia [en.wikipedia.org]

- 8. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo pharmacological profile of this compound, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of S 38093: A Histamine H3 Receptor Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S 38093 is a novel, brain-penetrant small molecule that acts as a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R). Developed by Servier, this compound has demonstrated significant potential in preclinical models for the treatment of cognitive deficits, neuropathic pain, and age-related cognitive decline. Its mechanism of action, centered on the modulation of the histaminergic system and subsequent enhancement of neurotransmitter release, has been the subject of extensive investigation. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, preclinical efficacy, and the experimental methodologies employed in its evaluation. All quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The Rationale for Targeting the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system. Due to this inhibitory role, antagonism or inverse agonism of the H3 receptor is a compelling therapeutic strategy for enhancing neurotransmission and thereby improving cognitive function and wakefulness. This compound was developed as a novel H3R inverse agonist with the aim of treating disorders characterized by cognitive impairment.

Discovery and Chemical Profile

While a detailed account of the initial medicinal chemistry campaign leading to the discovery of this compound is not extensively published in peer-reviewed literature, its chemical structure has been disclosed. This compound is classified as an azabicyclo compound and a benzamide (B126) derivative.[1]

IUPAC Name: 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its potent inverse agonist activity at the H3 receptor.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed through radioligand binding assays and functional assays.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| Rat H3 Receptor | 8.8 µM | [1] | |

| Mouse H3 Receptor | 1.44 µM | [1] | |

| Human H3 Receptor | 1.2 µM | [1][3] | |

| Antagonist Activity (KB) | |||

| Mouse H3 Receptor | 0.65 µM | [1][3] | |

| Human H3 Receptor (cAMP assay) | 0.11 µM | [1][3] | |

| Inverse Agonist Activity (EC50) | |||

| Rat H3 Receptor | 9 µM | [1][3] | |

| Human H3 Receptor | 1.7 µM | [1][3] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Mouse | Rat | Monkey | Reference |

| Tmax (h) | 0.25 - 0.5 | 0.25 - 0.5 | 2 | [1] |

| Bioavailability (%) | 20 - 60 | 20 - 60 | 20 - 60 | [1] |

| t1/2 (h) | 1.5 - 7.4 | 1.5 - 7.4 | 1.5 - 7.4 | [1] |

This compound demonstrates rapid absorption in rodents and has good brain penetration.[1]

Preclinical Efficacy

The therapeutic potential of this compound has been investigated in a range of preclinical animal models.

Cognitive Enhancement

This compound has shown pro-cognitive effects in various rodent models of learning and memory.

-

Morris Water Maze: Acute oral administration of this compound at 0.1 mg/kg significantly improved spatial working memory in rats.[4]

-

Object Recognition Task: The compound enhanced cognition in rats in a natural forgetting paradigm at doses of 0.3 and 1 mg/kg (p.o.) and reversed scopolamine-induced memory deficits at 3 mg/kg (p.o.).[4]

-

Social Recognition Test: this compound promoted episodic memory in rats at doses of 0.3 and 1 mg/kg (i.p.).[4]

Neurogenesis

Chronic treatment with this compound has been shown to promote adult hippocampal neurogenesis in mice.[5] This effect is associated with an increase in brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF) expression.[5]

Neuropathic Pain

This compound has demonstrated efficacy in rodent models of neuropathic pain. It exhibited significant antihyperalgesic effects in a streptozotocin-induced diabetic neuropathy model and a chronic constriction injury model in rats.[6]

Mechanism of Action

The primary mechanism of action of this compound is its inverse agonism at the histamine H3 receptor.

Caption: Signaling pathway of this compound.

By acting as an inverse agonist, this compound reduces the constitutive activity of the H3 receptor, leading to a disinhibition of histamine release from presynaptic neurons. The increased synaptic histamine then activates postsynaptic histamine H1 and H2 receptors, which are known to be involved in arousal, learning, and memory. Furthermore, by blocking presynaptic H3 heteroreceptors on non-histaminergic neurons, this compound also enhances the release of other key neurotransmitters.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Morris Water Maze (Representative Protocol)

This test assesses spatial learning and memory in rodents.

-

Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface.

-

Acquisition Phase: Rats are subjected to a series of trials over several days. In each trial, the rat is placed into the pool from one of four starting positions and allowed to swim until it finds the hidden platform. The latency to find the platform is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Caption: Experimental workflow for the Morris Water Maze.

Novel Object Recognition Task (Representative Protocol)

This task evaluates recognition memory in rodents.

-

Habituation: The animal is allowed to freely explore an open-field arena for a set period on consecutive days to acclimate to the environment.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates successful recognition memory.

Conclusion

This compound is a promising histamine H3 receptor inverse agonist with a well-characterized preclinical profile. Its ability to enhance cholinergic and other neurotransmitter systems provides a strong rationale for its development in cognitive disorders. The extensive preclinical data, gathered through a variety of in vitro and in vivo models, support its potential as a therapeutic agent. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with cognitive impairments.

References

- 1. Mechanistic characterization of this compound, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C17H25ClN2O2 | CID 45280145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vivo pharmacological profile of this compound, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S 38093: A Novel Histamine H3 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key scientific literature and data available for S 38093, a novel histamine (B1213489) H3 receptor inverse agonist. This compound has demonstrated potential therapeutic applications in cognitive disorders and neuropathic pain. This document summarizes its pharmacological profile, preclinical efficacy, and mechanism of action, presenting quantitative data in structured tables and illustrating key pathways and experimental workflows.

Core Pharmacological Profile

This compound acts as an inverse agonist at histamine H3 receptors, a mechanism that stimulates the release of central histamine and other neurotransmitters, thereby offering a promising approach for treating cognitive deficits.[1]

| Species | Receptor Binding Affinity (Ki, µM) | Functional Antagonism (KB, µM) | Inverse Agonist Activity (EC50, µM) |

| Human | 1.2[1] | 0.11 (cAMP decrease suppression)[1] | 1.7[1] |

| Rat | 8.8[1] | - | 9[1] |

| Mouse | 1.44[1] | 0.65[1] | - |

Data compiled from Sors et al., 2017.[1]

| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) |

| Mouse | 0.25 - 0.5[1] | 20 - 60[1] | 1.5 - 7.4[1] |

| Rat | 0.25 - 0.5[1] | 20 - 60[1] | 1.5 - 7.4[1] |

| Monkey | 2[1] | 20 - 60[1] | 1.5 - 7.4[1] |

Data compiled from Sors et al., 2017.[1] The compound exhibits rapid absorption in rodents and slower absorption in monkeys, with a moderate volume of distribution and low protein binding.[1] Notably, this compound demonstrates rapid and high brain distribution.[1]

Preclinical Efficacy

This compound has been evaluated in a range of preclinical models, demonstrating pro-cognitive, neurogenic, and antinociceptive effects.

In rodent models, this compound has shown significant cognition-enhancing properties. Acute oral administration improved spatial working memory in the Morris water maze test in rats at a dose of 0.1 mg/kg.[2] It also enhanced performance in the two-trial object recognition task at doses of 0.3 and 1 mg/kg p.o. and reversed scopolamine-induced memory deficits at 3 mg/kg p.o.[2] Furthermore, this compound promoted episodic memory in the social recognition test in rats at 0.3 and 1 mg/kg i.p.[2] At higher doses (3 and 10 mg/kg i.p.), it exhibited arousal properties by reducing slow-wave sleep and delaying sleep latency.[2]

Chronic treatment with this compound has been shown to promote adult hippocampal neurogenesis (AHN), including proliferation, maturation, and survival of new neurons in both young and aged mice.[3][4][5] This effect was also observed in a transgenic mouse model of Alzheimer's disease (APPSWE Tg2576).[3][4][5] In aged animals, this compound reversed age-related declines in hippocampal brain-derived neurotrophic factor (BDNF) transcripts and increased vascular endothelial growth factor (VEGF) expression.[3][4][5] These neurogenic effects were associated with improved performance in a neurogenesis-dependent context discrimination task in aged mice.[3][4][5]

This compound has demonstrated significant antihyperalgesic and antiallodynic effects in rat models of neuropathic pain.[6] It was effective in the streptozotocin-induced diabetic neuropathy model after both acute and chronic administration and in the chronic constriction injury model after chronic administration.[6] Notably, acute administration of this compound showed a significant cold antiallodynic effect in a model of oxaliplatin-induced neuropathy, a common side effect of this chemotherapy agent.[6] The efficacy of this compound in these models was comparable to that of gabapentin (B195806) and pregabalin.[6] The antinociceptive effects of this compound may be partially mediated by the desensitization of α2 receptors in the locus coeruleus.[6]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is its inverse agonism at the histamine H3 receptor, a G protein-coupled receptor (GPCR).

The above diagram illustrates the mechanism of this compound as an inverse agonist at the presynaptic histamine H3 autoreceptor. By inhibiting the constitutive activity of the receptor, this compound blocks the Gi/o protein-mediated inhibition of adenylyl cyclase, leading to an increase in cAMP levels and subsequent enhancement of histamine release.

This workflow outlines the general steps involved in the preclinical evaluation of this compound. It begins with the selection of an appropriate animal model, followed by drug administration and behavioral assessment. Subsequent data analysis and neurochemical studies provide a comprehensive understanding of the compound's effects.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. While the abstracts provide an overview, the following sections outline the general methodologies employed in the key studies. For complete, detailed protocols, please refer to the full-text publications.

-

Radioligand Binding Assays: These assays were likely performed using membranes from cells expressing recombinant human, rat, or mouse H3 receptors. The affinity (Ki) of this compound would be determined by its ability to displace a specific radiolabeled H3 receptor ligand.

-

cAMP Assays: To determine the functional antagonism (KB) and inverse agonist activity (EC50), cellular models with H3 receptor expression were utilized.[1] For antagonism, the ability of this compound to block the agonist-induced decrease in cAMP levels would be measured. For inverse agonism, the ability of this compound to increase basal cAMP levels in cells with high receptor density would be assessed.[1]

The antagonistic properties of this compound were confirmed through electrophysiological studies on rat hippocampal slices, starting at a concentration of 0.1µM.[1] This likely involved measuring changes in neuronal excitability or synaptic transmission in response to H3 receptor modulation by this compound.

The pharmacokinetic profile of this compound was determined in mice, rats, and monkeys.[1] This would involve administering the compound via different routes (e.g., oral, intravenous) and collecting blood samples at various time points to measure plasma concentrations of the drug using methods like LC-MS/MS.

To assess the effects of this compound on neurotransmitter release, intracerebral microdialysis was performed in the prefrontal cortex and hippocampus of rats.[2] This technique allows for the in vivo sampling and measurement of extracellular levels of histamine and acetylcholine (B1216132) following drug administration.

-

Morris Water Maze: This test was used to evaluate spatial working memory in rats.[2] The protocol would involve training the animals to find a hidden platform in a pool of water and then assessing their ability to remember the platform's location after treatment with this compound.

-

Object Recognition Task: This task assesses recognition memory in rats.[2] The protocol involves familiarizing the animals with two identical objects and then, after a delay, presenting them with one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory.

-

Neuropathic Pain Models: Various models were used, including streptozotocin-induced diabetic neuropathy and chronic constriction injury in rats.[6] The efficacy of this compound was assessed by measuring changes in paw withdrawal thresholds to mechanical or thermal stimuli. For oxaliplatin-induced neuropathy, a cold tail immersion test was likely used to measure cold allodynia.[6]

-

Context Discrimination Task: This task, which is dependent on adult hippocampal neurogenesis, was used in aged mice to assess the effects of chronic this compound treatment on pattern separation.[3][4][5]

To study the effects of this compound on adult hippocampal neurogenesis, a 28-day treatment regimen was employed in mice.[3][4][5] The protocol would involve the administration of a cell proliferation marker (e.g., BrdU) and subsequent immunohistochemical analysis of brain tissue to quantify the number of newly born neurons and their maturation status. Gene expression analysis for neurotrophic factors like BDNF and VEGF would also be performed.[3][4][5]

This technical guide provides a consolidated resource for understanding the preclinical profile of this compound. The presented data and methodologies underscore its potential as a therapeutic agent for cognitive and neuropathic disorders, warranting further investigation.

References

- 1. Mechanistic characterization of this compound, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo pharmacological profile of this compound, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-38093: A Histamine H3 Receptor Antagonist/Inverse Agonist

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of S-38093, a brain-penetrant histamine (B1213489) H3 receptor antagonist/inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Physicochemical Properties

S-38093, with the IUPAC name 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide, is a novel compound investigated for its potential in treating cognitive disorders.

Chemical Structure:

-

Molecular Formula: C₁₇H₂₄N₂O₂

-

Average Molecular Weight: 288.391 g/mol

-

Monoisotopic Molecular Weight: 288.183778021 g/mol

-

CAS Number: 862896-30-8 (free base); 1222097-72-4 (hydrochloride salt)

-

SMILES String: C1C2CC(C1)CN2CCCCOC3=CC=C(C=C3)C(=O)N

Pharmacological Properties

S-38093 acts as an antagonist and inverse agonist at the histamine H3 receptor. This dual mechanism involves blocking the effects of the endogenous agonist histamine and reducing the receptor's constitutive activity.

In Vitro Pharmacology

The binding affinity and functional activity of S-38093 have been characterized in various in vitro assays.

| Parameter | Species | Value | Assay Type |

| Ki | Human | 1.2 µM | Radioligand Binding |

| Rat | 8.8 µM | Radioligand Binding | |

| Mouse | 1.44 µM | Radioligand Binding | |

| EC₅₀ | Human | 1.7 µM | cAMP Accumulation (Inverse Agonist) |

| Rat | 9 µM | cAMP Accumulation (Inverse Agonist) | |

| Kₑ | Human | 0.11 µM | cAMP Accumulation (Antagonist) |

| Mouse | 0.65 µM | Functional Antagonism |

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal models, demonstrating good brain penetration.

| Parameter | Species | Value | Route of Administration |

| Tₘₐₓ | Mouse | 0.25 - 0.5 h | Not Specified |

| Rat | 0.25 - 0.5 h | Not Specified | |

| Monkey | 2 h | Not Specified | |

| Bioavailability | Mouse, Rat, Monkey | 20 - 60% | Oral |

| t₁/₂ | Mouse, Rat, Monkey | 1.5 - 7.4 h | Not Specified |

Signaling Pathway and Mechanism of Action

As an inverse agonist of the Gαi/o-coupled histamine H3 receptor, S-38093 modulates downstream signaling pathways. By alleviating the constitutive inhibition of adenylyl cyclase, it leads to an increase in intracellular cAMP levels. This action at presynaptic H3 autoreceptors enhances the release of histamine and other neurotransmitters, such as acetylcholine, in brain regions associated with cognition.

S 38093: A Technical Guide on its Effects on Cognitive Function and Memory

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 38093 is a novel, brain-penetrant histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated significant potential as a pro-cognitive agent. Preclinical studies have consistently shown its efficacy in improving various domains of cognitive function and memory. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound, with a focus on its mechanism of action, and summarizes the key experimental findings from in vivo and in vitro studies. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathway and experimental workflows are presented to facilitate further research and development in this area.

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and age-related cognitive decline. The histaminergic system, particularly the histamine H3 receptor, has emerged as a promising target for therapeutic intervention. The H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters crucial for cognitive processes, such as acetylcholine (B1216132). This compound, as an inverse agonist of the H3 receptor, enhances the release of these neurotransmitters, thereby promoting cognitive function. This document synthesizes the available preclinical data on this compound, offering a comprehensive resource for the scientific community.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound exerts its pro-cognitive effects primarily through its action as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that constitutively inhibits the synthesis and release of histamine through its coupling to Gαi/o proteins.[1][2] As an inverse agonist, this compound not only blocks the action of the endogenous agonist (histamine) but also reduces the receptor's basal, constitutive activity. This disinhibition leads to an increased firing of histaminergic neurons and a subsequent rise in histamine levels in key brain regions associated with cognition, such as the prefrontal cortex and hippocampus.[3][4]

Furthermore, H3 receptors are also located on non-histaminergic nerve terminals, where they act as heteroreceptors to inhibit the release of other neurotransmitters. By blocking these heteroreceptors, this compound facilitates the release of acetylcholine, a neurotransmitter with a well-established role in learning and memory.[3][4]

Signaling Pathway

The signaling cascade initiated by this compound's interaction with the H3 receptor involves the modulation of adenylyl cyclase activity and downstream signaling molecules. The proposed pathway is depicted below.

Effects on Cognitive Function and Memory: Preclinical Evidence

A substantial body of preclinical research has demonstrated the efficacy of this compound in various animal models of cognitive impairment.

In Vivo Microdialysis: Neurotransmitter Release

Studies utilizing in vivo microdialysis in rats have shown that this compound dose-dependently increases extracellular levels of histamine in the prefrontal cortex.[3][4] Furthermore, it facilitates cholinergic transmission in both the prefrontal cortex and hippocampus.[3][4]

Behavioral Studies

Acute oral administration of this compound at a dose of 0.1 mg/kg significantly improved spatial working memory in rats in the Morris water maze test.[3][4]

This compound has demonstrated cognition-enhancing properties in the two-trial object recognition task in rats. In a natural forgetting paradigm, oral doses of 0.3 and 1 mg/kg were effective.[3][4] In a scopolamine-induced memory deficit model, a 3 mg/kg oral dose of this compound reversed the cognitive impairment.[3][4]

The ability of this compound to promote episodic memory was confirmed in a social recognition test in rats at intraperitoneal doses of 0.3 and 1 mg/kg.[3][4]

Co-administration of this compound with the acetylcholinesterase inhibitor donepezil (B133215) has been shown to produce a synergistic memory-enhancing effect in middle-aged mice.[5][6]

Table 1: Synergistic Effects of this compound and Donepezil on Memory in Middle-Aged Mice

| Treatment Group | Dose (mg/kg) | Spatial Component of Memory (SCM) Score (mean ± SEM) | p-value vs. Vehicle | p-value vs. Donepezil | p-value vs. This compound |

| Vehicle | - | - | - | - | - |

| Donepezil | 0.3 | - | < 0.05 | - | - |

| This compound | 0.1 | - | > 0.10 | - | - |

| This compound + Donepezil | 0.1 + 0.3 | +43.59 ± 7.10 | < 0.001 | < 0.01 | < 0.01 |

| This compound + Donepezil | 0.3 + 0.3 | +25.73 ± 3.96 | < 0.01 | NS | - |

Data adapted from Sors et al. (2016).[7] "NS" indicates not significant.

Adult Hippocampal Neurogenesis

Chronic treatment with this compound has been shown to promote adult hippocampal neurogenesis in mice.[8] This effect is observed across different stages of neurogenesis, including proliferation, maturation, and survival of new neurons.[8]

Table 2: Effect of Chronic this compound Treatment on Adult Hippocampal Neurogenesis in Aged Mice

| Treatment Group | Dose (mg/kg/day) | Cell Proliferation (BrdU+ cells) | Cell Survival (BrdU+ cells) | Neuronal Maturation (DCX+ cells) |

| Vehicle | - | Baseline | Baseline | Baseline |

| This compound | 0.3 | Increased | Increased | Increased |

| This compound | 1.0 | Increased | Increased | Increased |

| This compound | 3.0 | Significantly Increased | Significantly Increased | Significantly Increased |

Data summarized from Guilloux et al. (2017).[8]

Experimental Protocols

In Vivo Microdialysis

-

Subjects: Male Wistar rats.

-

Probe Implantation: Guide cannulae were stereotaxically implanted into the prefrontal cortex or hippocampus.

-

Microdialysis Probe: Concentric microdialysis probes were inserted through the guide cannulae.

-

Perfusion: Artificial cerebrospinal fluid was perfused through the probe at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals.

-

Neurotransmitter Analysis: Histamine and acetylcholine levels in the dialysates were quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Morris Water Maze

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Rats were given multiple trials per day for several consecutive days to learn the location of the hidden platform using distal visual cues. Escape latency (time to find the platform) and path length were recorded.

-

Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.

-

-

This compound Administration: Administered orally 60 minutes before the first trial of the day.

Novel Object Recognition Task

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Rats were allowed to explore the empty arena.

-

Sample Phase (T1): Two identical objects were placed in the arena, and the rat was allowed to explore them for a set period.

-

Inter-trial Interval: A delay was imposed.

-

Test Phase (T2): One of the familiar objects was replaced with a novel object, and the time spent exploring each object was recorded.

-

-

Data Analysis: A discrimination index was calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

This compound Administration: Administered orally prior to the sample phase.

Adult Hippocampal Neurogenesis

-

Subjects: Aged mice.

-

This compound Administration: Administered chronically in the drinking water or via daily oral gavage.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) was injected intraperitoneally to label proliferating cells.

-

Tissue Processing: Mice were transcardially perfused, and brains were sectioned.

-

Immunohistochemistry: Sections were stained for BrdU to identify newly divided cells and for Doublecortin (DCX) to identify immature neurons.

-

Quantification: The number of BrdU-positive and DCX-positive cells in the dentate gyrus of the hippocampus was quantified using stereological methods.

Conclusion

This compound is a promising histamine H3 receptor inverse agonist with robust pro-cognitive effects demonstrated across a range of preclinical models. Its mechanism of action, involving the enhancement of histaminergic and cholinergic neurotransmission, and the promotion of adult hippocampal neurogenesis, provides a strong rationale for its development as a therapeutic agent for cognitive disorders. The data summarized in this technical guide highlight the significant potential of this compound and provide a foundation for future research aimed at translating these preclinical findings to clinical applications. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field.

References

- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo pharmacological profile of this compound, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Synergistic Enhancing-Memory Effect of Donepezil and this compound (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synergistic Enhancing-Memory Effect of Donepezil and this compound (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Investigating the Analgesic Properties of S 38093 in Preclinical Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigations into the analgesic properties of S 38093, a novel histamine (B1213489) H3 receptor antagonist/inverse agonist. The document summarizes key quantitative findings, details the experimental protocols employed in various rodent models of neuropathic pain, and visualizes the proposed mechanisms of action and experimental workflows.

Core Findings: Quantitative Analysis of Analgesic Efficacy

This compound has demonstrated significant anti-allodynic and anti-hyperalgesic effects in several well-established rat models of neuropathic pain. The efficacy of this compound has been shown to be comparable to that of standard-of-care drugs such as gabapentin (B195806) and pregabalin. The following tables summarize the key quantitative outcomes from these preclinical studies.

Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model

| Treatment Group | Dose (mg/kg, p.o.) | Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) |

| Sham | Vehicle | Chronic | Data not available in abstract |

| CCI + Vehicle | - | Chronic | Data not available in abstract |

| CCI + this compound | Various doses | Chronic | Significant increase vs. Vehicle[1] |

| CCI + Gabapentin | Standard dose | Chronic | Significant increase vs. Vehicle |

Note: this compound was reported to have a significant effect only after chronic administration in the CCI model. The kinetics and magnitude of the effect were similar to gabapentin.[1]

Table 2: Effect of this compound on Mechanical Hyperalgesia in the Streptozocin (STZ)-Induced Diabetic Neuropathy Model

| Treatment Group | Dose (mg/kg, p.o.) | Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) |

| Control | Vehicle | Acute & Chronic | Data not available in abstract |

| STZ + Vehicle | - | Acute & Chronic | Data not available in abstract |

| STZ + this compound | Various doses | Acute & Chronic | Significant increase vs. Vehicle[1] |

| STZ + Pregabalin | Standard dose | Acute & Chronic | Significant increase vs. Vehicle |

Note: this compound exhibited a significant antihyperalgesic effect after both acute and chronic administration in the STZ model.[1]

Table 3: Effect of this compound on Cold Allodynia in the Oxaliplatin-Induced Neuropathy Model

| Treatment Group | Dose (mg/kg, p.o.) | Administration | Tail Immersion Latency (s) (Mean ± SEM) |

| Control | Vehicle | Acute | Data not available in abstract |

| Oxaliplatin + Vehicle | - | Acute | Data not available in abstract |

| Oxaliplatin + this compound | All doses tested | Acute | Significant increase vs. Vehicle[1] |

Note: Acute administration of this compound displayed a significant cold anti-allodynic effect. The effect was maximal from the first administration in this model.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the analgesic properties of this compound.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model induces a peripheral mononeuropathy that mimics chronic nerve compression in humans.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Animals are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.

-

-

Post-Operative Care: Animals are monitored for recovery and signs of infection.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and various time points post-surgery.

Streptozocin (STZ)-Induced Diabetic Neuropathy Model

This model replicates the painful diabetic neuropathy that can occur as a complication of diabetes.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Diabetes:

-

A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, is administered.

-

Blood glucose levels are monitored to confirm the induction of diabetes (typically >250 mg/dL).

-

-

Development of Neuropathy: Painful neuropathy, characterized by mechanical hyperalgesia, typically develops over several weeks.

-

Behavioral Testing: Mechanical hyperalgesia is assessed using the paw-pressure test (e.g., Randall-Selitto test) at baseline and after the development of neuropathy.

Oxaliplatin-Induced Neuropathy Model

This model mimics the chemotherapy-induced peripheral neuropathy experienced by cancer patients treated with oxaliplatin.

-

Animal Model: Male Sprague-Dawley rats are often used.

-

Induction of Neuropathy:

-

Oxaliplatin is administered, typically via repeated intraperitoneal injections over a period of days or weeks.

-

This induces a cumulative peripheral neuropathy characterized by cold allodynia.

-

-

Behavioral Testing: Cold allodynia is assessed using the cold tail immersion test. The latency to tail withdrawal from cold water is measured.

Visualizing the Science: Diagrams and Workflows

Proposed Signaling Pathway for this compound-Mediated Analgesia

The analgesic effect of this compound is believed to be mediated, at least in part, through the modulation of central noradrenergic pathways.

Caption: Proposed mechanism of this compound analgesia.

Experimental Workflow: From Animal Model to Data Analysis

The following diagram illustrates the typical workflow for a preclinical study investigating the analgesic properties of a compound like this compound.

Caption: General experimental workflow.

Logical Relationship: this compound and Neuropathic Pain

This diagram outlines the logical progression from the therapeutic target to the desired clinical outcome.

Caption: Logical flow of this compound's action.

References

The Impact of S 38093 on Hippocampal Neurogenesis: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of S 38093, a histamine (B1213489) H3 receptor antagonist/inverse agonist, on adult hippocampal neurogenesis (AHN). The data presented is primarily derived from a key study by Guilloux et al. (2017), which systematically investigated the pro-neurogenic potential of this compound in various mouse models.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the preclinical evidence supporting this compound as a potential therapeutic agent for cognitive deficits associated with aging and neurodegenerative diseases.

Core Mechanism of Action

This compound is a brain-penetrant antagonist and inverse agonist of the histamine H3 receptor.[1][3] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By acting as an antagonist/inverse agonist, this compound blocks the inhibitory effect of these autoreceptors, thereby increasing the release of histamine and other neurotransmitters in the brain. This modulation of neurotransmission is believed to underlie its pro-cognitive and neurogenic effects.

Quantitative Analysis of Neurogenic Effects

Chronic administration of this compound has been shown to stimulate multiple stages of adult hippocampal neurogenesis, including cell proliferation, survival, and maturation of new neurons in the dentate gyrus.[1][2][3] The following tables summarize the key quantitative findings from studies in young adult, aged, and Alzheimer's disease model mice.

Table 1: Effects of this compound on Hippocampal Neurogenesis in Young Adult Mice (3-month-old 129/SvEvTac)

| Treatment Group | Dose (mg/kg/day, p.o.) | Cell Proliferation (BrdU+ cells) | Cell Survival (BrdU+ cells) | Neuronal Maturation (DCX+ cells) |

| Vehicle | - | Baseline | Baseline | Baseline |

| This compound | 0.3 | Increased | Increased | Increased |

| This compound | 3 | Significantly Increased | Significantly Increased | Significantly Increased |

| Fluoxetine | 18 | Significantly Increased | Significantly Increased | Significantly Increased |

Data summarized from Guilloux et al. (2017).[2]

Table 2: Effects of this compound on Hippocampal Neurogenesis in Aged Mice (16-month-old C57Bl/6JRj)

| Treatment Group | Dose (mg/kg/day, p.o.) | Cell Proliferation (BrdU+ cells) | Cell Survival (BrdU+ cells) | Neuronal Maturation (DCX+ cells) |

| Vehicle (Young) | - | Higher Baseline | Higher Baseline | Higher Baseline |

| Vehicle (Aged) | - | Lower Baseline | Lower Baseline | Lower Baseline |

| This compound | 0.3 | Increased vs. Aged Vehicle | Increased vs. Aged Vehicle | Increased vs. Aged Vehicle |

| This compound | 1 | Significantly Increased vs. Aged Vehicle | Significantly Increased vs. Aged Vehicle | Significantly Increased vs. Aged Vehicle |

| This compound | 3 | Significantly Increased vs. Aged Vehicle | Significantly Increased vs. Aged Vehicle | Significantly Increased vs. Aged Vehicle |

| Donepezil (B133215) | 0.1 | No Significant Change | No Significant Change | No Significant Change |

| Donepezil | 1 | No Significant Change | No Significant Change | No Significant Change |

Data summarized from Guilloux et al. (2017).[2]

Table 3: Effects of this compound on Hippocampal Neurogenesis in APPSWE Tg2576 Mice (7-month-old)

| Treatment Group | Dose (mg/kg/day, p.o.) | Cell Proliferation (BrdU+ cells) | Cell Survival (BrdU+ cells) | Neuronal Maturation (DCX+ cells) |

| Vehicle | - | Baseline | Baseline | Baseline |

| This compound | 3 | Significantly Increased | Significantly Increased | Significantly Increased |

Data summarized from Guilloux et al. (2017).[1]

Experimental Protocols

The following methodologies are based on the key experiments cited in Guilloux et al. (2017).[1][2]

Animals and Drug Administration

-

Animal Models:

-

Young adult male 129/SvEvTac mice (3 months old).

-

Aged male C57BL/6JRj mice (16 months old).

-

Male APPSWE Tg2576 transgenic mice and wild-type littermates (7 months old).

-

-

Drug Administration:

-

This compound, fluoxetine, and donepezil were administered orally (p.o.) once daily for 28 consecutive days.

-

Vehicle control consisted of purified water.

-

Bromodeoxyuridine (BrdU) Labeling

-

Proliferation Studies: BrdU (50 mg/kg) was injected intraperitoneally (i.p.) twice on the last day of treatment, with a 4-hour interval. Animals were sacrificed 24 hours after the first BrdU injection.

-

Survival Studies: BrdU (50 mg/kg) was injected i.p. twice daily for 3 consecutive days before the start of the 28-day treatment period.

Immunohistochemistry and Quantification

-

Tissue Processing: Mice were anesthetized and transcardially perfused with 4% paraformaldehyde. Brains were removed, post-fixed, and sectioned at 40 µm using a vibratome.

-

Staining:

-

For BrdU, sections were pretreated with 2N HCl and neutralized with borate (B1201080) buffer. Primary antibody: rat anti-BrdU.

-

For immature neurons, primary antibody: goat anti-doublecortin (DCX).

-

-

Quantification:

-

BrdU-positive and DCX-positive cells in the granule cell layer and subgranular zone of the dentate gyrus were quantified using a modified stereological method.

-

The total number of positive cells was estimated by multiplying the number of cells counted by the ratio of the section thickness to the number of sections sampled.

-

Gene Expression Analysis

-

Method: Real-time quantitative PCR was performed on hippocampal tissue to measure the mRNA levels of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF).

-

Data Analysis: Gene expression levels were normalized to a housekeeping gene and expressed as a fold change relative to the vehicle-treated group.

Signaling Pathways and Visualizations

Chronic treatment with this compound has been shown to upregulate the expression of key neurotrophic factors, suggesting a potential downstream mechanism for its pro-neurogenic effects.[1][2]

Proposed Signaling Pathway of this compound in Promoting Hippocampal Neurogenesis

The antagonist/inverse agonist action of this compound on presynaptic H3 receptors leads to an increased release of neurotransmitters. This, in turn, is proposed to stimulate the expression of neurotrophic factors such as BDNF and VEGF in the hippocampus.[1][2] These neurotrophic factors are known to play crucial roles in promoting the proliferation, survival, and maturation of new neurons.

References

S-38093: A Preclinical In-depth Analysis of an H3 Receptor Antagonist/Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and animal model studies involving S-38093, a potent and brain-penetrant histamine (B1213489) H3 receptor antagonist/inverse agonist. The information presented herein is intended to serve as a core resource for researchers and professionals in the field of drug development, offering detailed insights into the pharmacological profile, experimental validation, and mechanistic action of this compound.

Core Quantitative Data

The following tables summarize the key quantitative parameters of S-38093 derived from various preclinical investigations.

Table 1: In Vitro Binding Affinities (Ki)

| Species | Receptor | Ki (µM) |

| Rat | H3 | 8.8[1] |

| Mouse | H3 | 1.44[1] |

| Human | H3 | 1.2[1] |

Table 2: Pharmacokinetic Parameters

| Species | Administration Route | Tmax | Bioavailability | t1/2 | Cmax | AUC |

| Mouse | Oral (p.o.) | 0.25 - 0.5 h | 20% - 60% | 1.5 - 7.4 h | Data not available | Data not available |

| Rat | Oral (p.o.) | 0.25 - 0.5 h | 20% - 60% | 1.5 - 7.4 h | Data not available | Data not available |

| Monkey | Oral (p.o.) | 2 h | 20% - 60% | 1.5 - 7.4 h | Data not available | Data not available |

Note: Cmax (Maximum plasma concentration) and AUC (Area under the curve) data were not explicitly available in the reviewed literature.

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Species | Dosing Regimen | Key Findings | Reference |

| Neuropathic Pain | ||||

| Streptozocin-induced diabetic neuropathy | Rat | Acute and chronic administration | Significant antihyperalgesic effect | [2] |

| Chronic Constriction Injury (CCI) | Rat | Chronic administration | Significant antihyperalgesic effect | [2] |

| Oxaliplatin-induced neuropathy | Rat | Acute and chronic administration | Significant cold antiallodynic effect | [2] |

| Cognitive Enhancement | ||||

| Morris Water Maze | Rat | 0.1 mg/kg p.o. (acute) | Improved spatial working memory | |

| Two-Trial Object Recognition | Rat | 0.3 and 1 mg/kg p.o. (natural forgetting) | Enhanced cognition | |

| Two-Trial Object Recognition | Rat | 3 mg/kg p.o. (scopolamine-induced deficit) | Reversed memory deficit | |

| Social Recognition Test | Rat | 0.3 and 1 mg/kg i.p. | Promoted episodic memory | |

| Hippocampal Neurogenesis | ||||

| Young Adult Mice | 129/SvEvTac | 0.3 and 3 mg/kg/day p.o. (28 days) | Enhanced cell proliferation, survival, and maturation | [3] |

| Aged Mice | C57BL/6JRj | 0.3, 1, and 3 mg/kg/day p.o. (28 days) | Increased cell proliferation, survival, and maturation | [3] |

| Alzheimer's Disease Model | APPSWE Tg2576 mice | 3 mg/kg/day p.o. (28 days) | Stimulated all steps of adult hippocampal neurogenesis | [3][4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of S-38093 and a typical experimental workflow for evaluating its effects on cognition.

Caption: Proposed signaling pathway for S-38093.

Caption: Workflow for the Novel Object Recognition Test.

Detailed Experimental Protocols

Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) Model (Rat)

-

Objective: To assess the antihyperalgesic effects of S-38093 in a model of nerve-injury-induced neuropathic pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make an incision at the mid-thigh level of one hind limb to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed.

-

Close the incision with sutures.

-

Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

-

-

Drug Administration: S-38093 is administered chronically (e.g., once or twice daily for several days) via oral (p.o.) or intraperitoneal (i.p.) routes.

-

Behavioral Testing: Assess mechanical hyperalgesia using the paw-pressure vocalization test at baseline and at various time points after drug administration. An increase in the pressure threshold indicates an antihyperalgesic effect.

2. Oxaliplatin-Induced Neuropathy Model (Rat)

-

Objective: To evaluate the effect of S-38093 on chemotherapy-induced cold allodynia.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Administer a single injection of oxaliplatin (B1677828) (e.g., 6 mg/kg, i.p.) to induce neuropathy.

-

Cold allodynia typically develops within a few days.

-

-

Drug Administration: S-38093 can be administered acutely or chronically (e.g., twice a day for 5 days) via p.o. or i.p. routes.

-

Behavioral Testing: Assess cold allodynia using the tail immersion test in cold water (e.g., 4°C). An increase in the tail-withdrawal latency indicates an antiallodynic effect.

Cognitive Enhancement Models

1. Morris Water Maze (Rat)

-

Objective: To assess the effects of S-38093 on spatial learning and memory.

-

Apparatus: A circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden escape platform is submerged just below the water surface in one quadrant.

-

Procedure:

-

Acquisition Phase (e.g., 4-5 days):

-

Rats are given multiple trials per day (e.g., 4 trials) to find the hidden platform.

-

Each trial starts from a different quadrant.

-

The time to find the platform (escape latency) and the path length are recorded.

-

If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

-

Probe Trial (e.g., on the day after the last acquisition day):

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

-

-

Drug Administration: S-38093 is typically administered acutely (e.g., 30-60 minutes) before the first trial of the day via p.o. or i.p. injection.

2. Novel Object Recognition Test (Rat)

-

Objective: To evaluate the effects of S-38093 on recognition memory.

-

Apparatus: An open-field arena (e.g., 50x50x50 cm). A set of different objects that are novel to the rats.

-

Procedure:

-

Habituation Phase (e.g., 2-3 days):

-

Rats are allowed to freely explore the empty arena for a set time each day (e.g., 5-10 minutes) to acclimate.

-

-

Training/Acquisition Phase:

-

Two identical objects are placed in the arena.

-

The rat is placed in the arena and allowed to explore the objects for a set time (e.g., 5 minutes).

-

-

Inter-Trial Interval (ITI):

-

A delay is introduced, which can be short (e.g., 1 hour) to assess short-term memory or long (e.g., 24 hours) to assess long-term memory.

-

-

Testing Phase:

-

One of the familiar objects is replaced with a novel object.

-

The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

-

A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

-

-

-

Drug Administration: S-38093 is administered before the training phase (for effects on memory acquisition) or before the testing phase (for effects on memory retrieval).

Hippocampal Neurogenesis Studies

1. BrdU Labeling and Immunohistochemistry (Mouse)

-

Objective: To quantify the effect of S-38093 on cell proliferation, survival, and maturation in the hippocampus.

-

Animal Model: Adult mice (e.g., C57BL/6JRj or 129/SvEvTac).

-

Procedure:

-

Drug Administration: Administer S-38093 chronically (e.g., daily for 28 days) via oral gavage.

-

BrdU Injections:

-

To assess cell proliferation, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells, typically for a few consecutive days at the beginning of the drug treatment period (e.g., 50 mg/kg, i.p.).

-

To assess cell survival, administer BrdU and then sacrifice the animals after a longer period (e.g., 4 weeks) to see how many of the newly born cells have survived.

-

-

Tissue Processing:

-

Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Extract the brains and post-fix them.

-

Section the brains (e.g., 40 µm sections) using a vibratome or cryostat.

-

-

Immunohistochemistry:

-

Stain the brain sections with antibodies against BrdU to identify newly divided cells.

-

Co-stain with markers for immature neurons (e.g., Doublecortin, DCX) and mature neurons (e.g., NeuN) to assess the differentiation and maturation of the new cells.

-

-

Quantification: Use a microscope to count the number of BrdU-positive cells and co-labeled cells in the dentate gyrus of the hippocampus.

-

References

- 1. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]